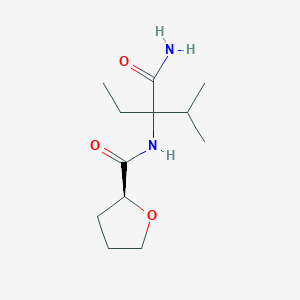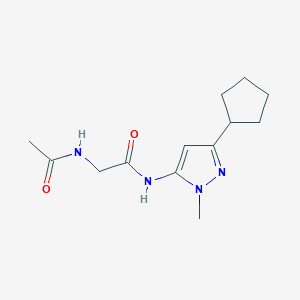![molecular formula C16H17F3N2O2 B7648410 4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648410.png)
4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one, also known as CTTP, is a novel compound that has recently gained attention in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is not fully understood. However, it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This means that it inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This, in turn, leads to an enhancement of their effects on the postsynaptic receptors, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin and norepinephrine in the brain, leading to an enhancement of their effects on mood regulation. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one in lab experiments include its high purity and yield, as well as its well-established synthesis method. This compound is also a relatively stable compound, making it suitable for long-term storage. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one. One possible direction is to investigate its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the field of oncology, as it has been shown to have anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one involves the reaction of 2-(trifluoromethyl)benzylamine with cyclobutanone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, reduction, and cyclization. The final product is obtained in good yield and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been reported to possess antipsychotic, anxiolytic, and antidepressant properties. This compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. Additionally, this compound has been investigated for its potential use in the treatment of neuropathic pain and inflammation.
Propiedades
IUPAC Name |
4-(cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)12-7-2-1-6-11(12)13-14(22)20-8-9-21(13)15(23)10-4-3-5-10/h1-2,6-7,10,13H,3-5,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKKWFXZRQMUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCNC(=O)C2C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![(7-bromo-5-methyl-1-benzofuran-2-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7648342.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide](/img/structure/B7648350.png)

![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)

![4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)
![4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648401.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-1-propylpyrazole-4-carboxamide](/img/structure/B7648406.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]-(1,2-oxazolidin-2-yl)methanone](/img/structure/B7648424.png)